

Spectroscopic Analysis of 3-tert-Butylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

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Introduction

3-tert-Butylphenol is an organic compound with significant applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of antioxidants, polymers, and various specialty chemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides an in-depth overview of the spectroscopic data of **3-tert-butylphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and a logical workflow for spectral analysis is visualized. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characterization of this compound.

Spectroscopic Data

The structural elucidation of **3-tert-butylphenol** is achieved through the combined interpretation of its NMR, IR, and MS spectra. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (ppm)	Integration	Multiplicity	Assignment
~7.1	1H	t	Ar-H (C5)
~6.9	1H	d	Ar-H (C6)
~6.8	1H	t	Ar-H (C4)
~6.7	1H	s	Ar-H (C2)
~4.8	1H	s (broad)	-OH
1.3	9H	s	-C(CH ₃) ₃

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.[\[1\]](#)[\[2\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~155.0	C-OH (C1)
~151.8	C-C(CH ₃) ₃ (C3)
~129.0	Ar-CH (C5)
~117.5	Ar-CH (C6)
~117.0	Ar-CH (C4)
~113.0	Ar-CH (C2)
~34.5	-C(CH ₃) ₃
~31.4	-C(CH ₃) ₃

Solvent: CDCl₃.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.^{[4][5]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (hydrogen-bonded)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Strong	Aliphatic C-H stretch
~1580, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1460	Medium	C-H bend (aliphatic)
~1200-1300	Strong	C-O stretch
~1150	Medium	In-plane C-H bend (aromatic)
~700-800	Strong	Out-of-plane C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.^{[6][7]}

m/z	Relative Intensity (%)	Assignment
150	~50	[M] ⁺ (Molecular Ion)
135	100	[M - CH ₃] ⁺
107	~30	[M - C(CH ₃) ₃] ⁺
91	~20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~15	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.^[8]

Sample Preparation:

- Dissolve 5-10 mg of **3-tert-butylphenol** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).^[8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).^[8]
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.^[8]

- Spectral Width: -2 to 12 ppm.[8]
- Acquisition Time: 2-4 seconds.[8]
- Relaxation Delay: 1-5 seconds.[8]
- Number of Scans: 16-64, depending on the sample concentration.[8]

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.[8]
- Spectral Width: 0 to 220 ppm.[8]
- Acquisition Time: 1-2 seconds.[8]
- Relaxation Delay: 2-5 seconds.[8]
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C . [8]

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- For ^1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory or standard transmission cells (KBr pellets or liquid cells).

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by taking a background spectrum.
- Place a small amount of solid **3-tert-butylphenol** directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

FTIR Parameters:

- Spectral Range: 4000-400 cm^{-1} .[\[8\]](#)
- Resolution: 4 cm^{-1} .[\[8\]](#)
- Number of Scans: 16-32.[\[8\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample compartment or clean ATR crystal.
- Run the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[\[8\]](#)

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-tert-butylphenol**.

Sample Preparation:

- Prepare a dilute solution of **3-tert-butylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol).

GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).[\[8\]](#)
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[\[8\]](#)
- Injector Temperature: 250-280 $^{\circ}\text{C}$.[\[8\]](#)
- Oven Temperature Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C}/\text{min}$.[\[8\]](#)

MS Parameters:

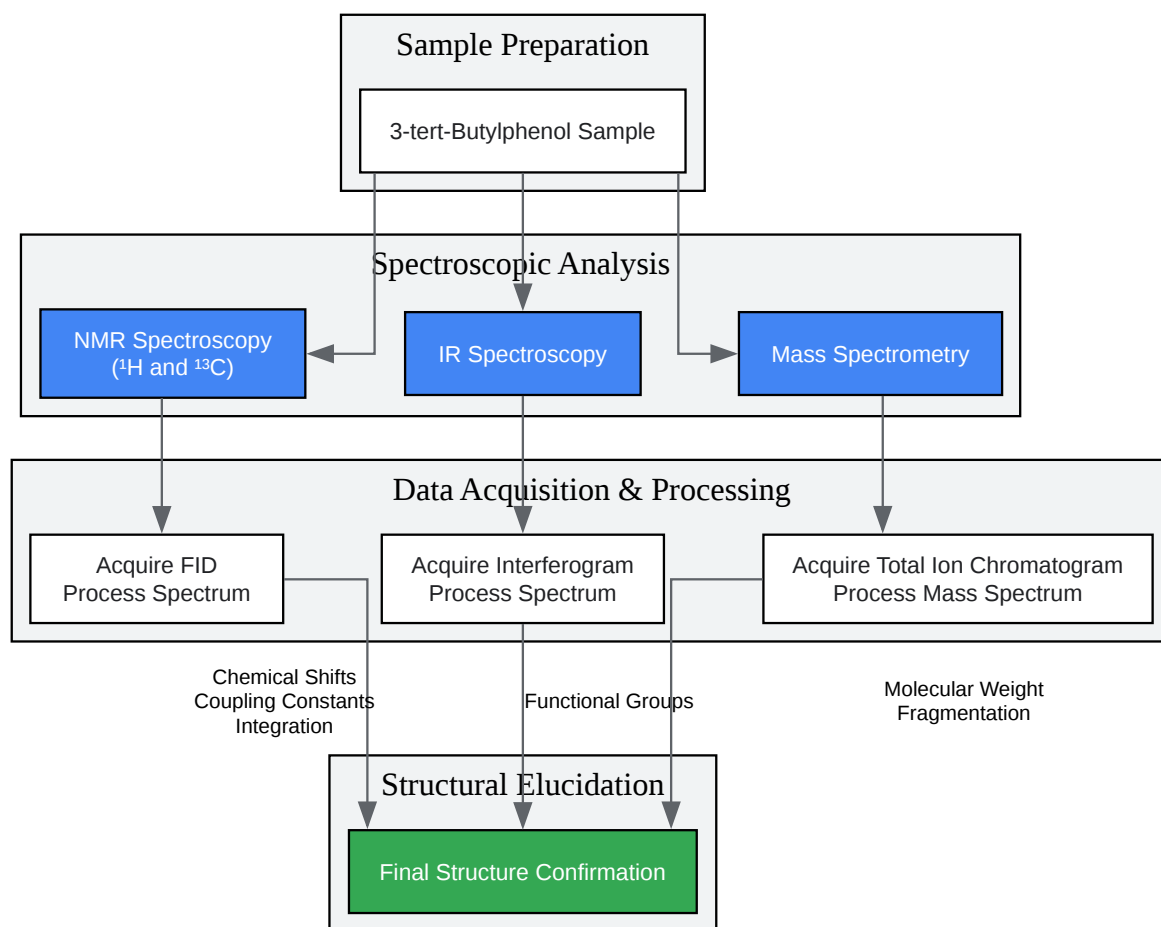
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Mass Range: Scan from m/z 40 to 550.[8]
- Ion Source Temperature: 230 °C.[8]

Data Analysis:

- Identify the compound by its retention time.
- Compare the obtained mass spectrum with a spectral library (e.g., NIST) for confirmation.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **3-tert-butylphenol**.



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